molecular formula C38H66N7O18P3S B1218530 2-Tetradecylglycidyl-coa CAS No. 92142-38-6

2-Tetradecylglycidyl-coa

Número de catálogo: B1218530
Número CAS: 92142-38-6
Peso molecular: 1034 g/mol
Clave InChI: LJTIPAOHBLCAGI-HWXGPAGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Tetradecylglycidyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C38H66N7O18P3S and its molecular weight is 1034 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Oxidation

Research indicates that TDGA-CoA effectively inhibits fatty acid oxidation in isolated rat liver mitochondria. In vitro studies have reported a decrease in the maximum velocity (VmaxV_{max}) of CPT activity by up to 66% following administration of TDGA-CoA . This inhibition is stereospecific and occurs rapidly, emphasizing the compound's potential as a tool for studying fatty acid metabolism and its dysregulation in metabolic diseases.

Implications in Metabolic Disorders

Given the role of CPT-A in fatty acid metabolism, TDGA-CoA's inhibitory effects may have therapeutic implications for conditions characterized by altered lipid metabolism, such as obesity and type 2 diabetes. By modulating CPT activity, TDGA-CoA could potentially influence energy homeostasis and insulin sensitivity .

Case Study: Fatty Acid Metabolism in Rats

In a controlled study involving overnight-fasted rats, administration of TDGA led to observable changes in mitochondrial function. The compound was found to increase the KmK_m for carnitine while decreasing the VmaxV_{max} of CPT activity, indicating a shift in enzyme kinetics that could affect overall fatty acid metabolism .

Experimental Findings: Enzyme Binding

Further investigations using radiolabeled TDGA-CoA demonstrated specific binding to mitochondrial proteins, correlating with enzyme inhibition rates. This binding was time-dependent and reached saturation at approximately 16 pmol/mg mitochondrial protein, highlighting the interaction between TDGA-CoA and mitochondrial enzymes involved in fatty acid metabolism .

Future Research Directions

The unique properties of TDGA-CoA present several avenues for future research:

  • Therapeutic Applications : Investigating the potential use of TDGA-CoA as a therapeutic agent in metabolic disorders.
  • Mechanistic Studies : Further elucidating the molecular mechanisms behind its inhibitory action on CPT-A and other related enzymes.
  • Comparative Studies : Evaluating the effects of TDGA-CoA against other known inhibitors to establish its relative efficacy and safety profile.

Propiedades

Número CAS

92142-38-6

Fórmula molecular

C38H66N7O18P3S

Peso molecular

1034 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-tetradecyloxirane-2-carbothioate

InChI

InChI=1S/C38H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-31(60-25)37(50)67-20-19-40-27(46)17-18-41-35(49)32(48)38(2,3)22-59-66(56,57)63-65(54,55)58-21-26-30(62-64(51,52)53)29(47)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-48H,4-22H2,1-3H3,(H,40,46)(H,41,49)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t25?,26-,29-,30-,31?,32?,36-/m1/s1

Clave InChI

LJTIPAOHBLCAGI-HWXGPAGYSA-N

SMILES

CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

SMILES isomérico

CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

SMILES canónico

CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Sinónimos

2-tetradecylglycidyl-CoA
2-tetradecylglycidyl-coenzyme A
coenzyme A, 2-tetradecylglycidyl
McN 4924
NcN-4924
TDGA-CoA
TG-CoA

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.